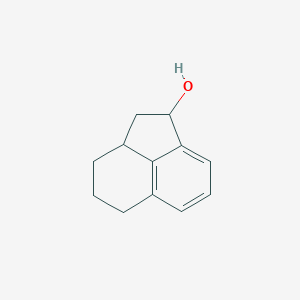

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-ol

Description

Properties

CAS No. |

16897-57-7 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,2,3,3a,4,5-hexahydroacenaphthylen-1-ol |

InChI |

InChI=1S/C12H14O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9,11,13H,1,3,5,7H2 |

InChI Key |

YTTQJGXLFBPAKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(C3=CC=CC(=C23)C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound is compared to three classes of analogs: polycyclic aromatic alcohols, hydrogenated polycyclics, and phenolic derivatives.

Key Differences

- Hydrogenation vs. Aromaticity : Unlike acenaphthene (fully aromatic), the target compound’s partial hydrogenation reduces aromatic conjugation, lowering thermal stability but enhancing solubility in polar solvents compared to acenaphthene .

- Hydroxyl Group Reactivity: The hydroxyl group in this compound is less acidic (pKa ~16–18) than phenolic hydroxyls (e.g., 3-O-CQA in , pKa ~10) due to its aliphatic nature, limiting its antioxidant applications .

- Electronic Properties : Unlike conjugated polymers (), which require extended π-systems for electroluminescence, the hydrogenated structure of this compound disrupts conjugation, making it unsuitable for optoelectronic devices .

Q & A

Q. What strategies address discrepancies in thermodynamic vs. kinetic product distributions?

- Methodological Answer : Conduct time-resolved calorimetry and transition-state mapping via Eyring plots. Apply machine learning to correlate solvent polarity and steric effects with product ratios, refining Marcus theory-based predictions .

Data Contradiction Analysis Framework

- Step 1 : Triangulate data sources (experimental, computational, literature).

- Step 2 : Apply Grubbs’ test to identify outliers in replicate measurements.

- Step 3 : Use hierarchical clustering to group anomalous results and isolate systemic errors (e.g., calibration drift).

- Step 4 : Reconcile findings via meta-analysis, weighting evidence by methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.